Enhanced Lewis Acidity and Leaving‑Group Propensity: Bromo‑ vs. Chloro‑dialkylboranes
Bromo(organo)boranes exhibit markedly stronger Lewis acidity compared to their chloro(organo)borane analogs. The boron center in bromo compounds is more electrophilic, and the bromide ligand is displaced with significantly greater ease—a consequence of the lower bond dissociation energy of B–Br (approx. 389 kJ·mol⁻¹) relative to B–Cl (approx. 456 kJ·mol⁻¹) [1]. Additionally, bromide ion is a superior nucleophile, facilitating subsequent substitution steps. These combined properties translate to faster reaction kinetics and higher yields in transformations requiring electrophilic boron activation or bromide departure [1].
| Evidence Dimension | B–X Bond Dissociation Energy (typical values for organoboranes) |
|---|---|
| Target Compound Data | Approx. 389 kJ·mol⁻¹ (B–Br bond) |
| Comparator Or Baseline | Approx. 456 kJ·mol⁻¹ (B–Cl bond in chloro‑dialkylboranes) |
| Quantified Difference | B–Br bond is approximately 67 kJ·mol⁻¹ (≈15%) weaker than B–Cl, correlating with greater leaving‑group propensity |
| Conditions | Gas‑phase bond dissociation energy (thermochemical reference); experimental kinetic differences observed across multiple organoborane transformations |
Why This Matters
For procurement, this means bromo‑dialkylboranes offer superior reactivity and shorter reaction times than chloro‑dialkylboranes in electrophilic activation and nucleophilic displacement processes.
- [1] Science of Synthesis, (2005) 6, 207. Bromo(organo)boranes (Section 6.1.5.4.3). Matteson, D. S. View Source
